molecular formula C14H14BrFN2O2 B6315483 2-(2-Bromo-ethyl)-5-(4-fluoro-phenyl)-2H-pyrazole-3-carboxylic acid ethyl ester CAS No. 1394229-37-8

2-(2-Bromo-ethyl)-5-(4-fluoro-phenyl)-2H-pyrazole-3-carboxylic acid ethyl ester

Cat. No. B6315483
M. Wt: 341.17 g/mol
InChI Key: ZJULKXVJWZYVSV-UHFFFAOYSA-N
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Description

2-(2-Bromo-ethyl)-5-(4-fluoro-phenyl)-2H-pyrazole-3-carboxylic acid ethyl ester (2-BEF-PCEE) is an organic compound that is used in a variety of applications in the scientific research field. It is a versatile compound with a wide range of potential applications due to its unique properties.

Scientific Research Applications

2-(2-Bromo-ethyl)-5-(4-fluoro-phenyl)-2H-pyrazole-3-carboxylic acid ethyl ester has a wide range of potential applications in the scientific research field. It has been used in the synthesis of novel heterocyclic compounds, such as pyrazolo[3,4-d]pyrimidines, which have potential applications as pharmaceuticals and agrochemicals. 2-(2-Bromo-ethyl)-5-(4-fluoro-phenyl)-2H-pyrazole-3-carboxylic acid ethyl ester has also been used in the synthesis of novel fluorescent indicators for the detection of metal ions and in the synthesis of novel polymeric materials.

Mechanism Of Action

The mechanism of action of 2-(2-Bromo-ethyl)-5-(4-fluoro-phenyl)-2H-pyrazole-3-carboxylic acid ethyl ester is not yet fully understood. However, it is believed that its unique properties, such as its low volatility and low reactivity, make it an ideal candidate for a variety of applications in the scientific research field.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-(2-Bromo-ethyl)-5-(4-fluoro-phenyl)-2H-pyrazole-3-carboxylic acid ethyl ester are not yet fully understood. However, it is believed that its low volatility and low reactivity make it an ideal candidate for a variety of applications in the scientific research field.

Advantages And Limitations For Lab Experiments

2-(2-Bromo-ethyl)-5-(4-fluoro-phenyl)-2H-pyrazole-3-carboxylic acid ethyl ester has a number of advantages for use in laboratory experiments. It has low volatility and low reactivity, making it an ideal candidate for a variety of applications in the scientific research field. It is also relatively inexpensive, making it an attractive option for use in laboratory experiments. However, it is important to note that 2-(2-Bromo-ethyl)-5-(4-fluoro-phenyl)-2H-pyrazole-3-carboxylic acid ethyl ester is a relatively new compound and its long-term effects are not yet fully understood.

Future Directions

There are a number of potential future directions for 2-(2-Bromo-ethyl)-5-(4-fluoro-phenyl)-2H-pyrazole-3-carboxylic acid ethyl ester. These include further research into its biochemical and physiological effects, as well as its potential applications in the synthesis of novel heterocyclic compounds, fluorescent indicators, and polymeric materials. Additionally, further research into its mechanism of action and its potential toxicity could lead to new insights into its potential applications in the scientific research field.

properties

IUPAC Name

ethyl 2-(2-bromoethyl)-5-(4-fluorophenyl)pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrFN2O2/c1-2-20-14(19)13-9-12(17-18(13)8-7-15)10-3-5-11(16)6-4-10/h3-6,9H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJULKXVJWZYVSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1CCBr)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(2-bromoethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate

Synthesis routes and methods

Procedure details

To a solution of Intermediate 1B (135 g, 576 mmol) and potassium carbonate (159 g, 1153 mmol) in acetonitrile (1400 mL) was added 1,2-dibromoethane (59.6 mL, 692 mmol) and the resulting reaction mixture was refluxed for 4 h. Acetonitrile was removed under reduced pressure and the residue was diluted with water. The aqueous layer was extracted with DCM (2×500 mL) The combined organic layer was washed with brine, dried over Na2SO4, filtered and concentrated. The residue was purified by ISCO using 880 g REDISEP® column and 1% methanol in chloroform as eluent. Combined fractions were concentrated to afford Intermediate 1C (90 g, 45%). MS(ES): m/z=343 [M+H]+; 1H NMR (400 MHz, DMSO-d6) δ ppm 7.91-7.97 (m, 2H), 7.41 (s, 1H), 7.24-7.30 (m, 2H), 4.96 (t, J=6.34 Hz, 2H), 4.36 (q, J=7.11 Hz, 2H), 3.90 (t, J=6.34 Hz, 2H), 1.35 (t, J=7.12 Hz, 3H).
Quantity
135 g
Type
reactant
Reaction Step One
Quantity
159 g
Type
reactant
Reaction Step One
Quantity
59.6 mL
Type
reactant
Reaction Step One
Quantity
1400 mL
Type
solvent
Reaction Step One
Yield
45%

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